N1-(2-methoxybenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide
Description
N1-(2-Methoxybenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents:
- N1-substituent: A 2-methoxybenzyl group, providing an electron-donating methoxy (-OCH3) group at the ortho position of the benzyl ring.
- N2-substituent: A (1-methylpiperidin-4-yl)methyl group, featuring a piperidine ring with a methyl group on the nitrogen and a methylene linker at the 4-position.
The molecular formula is C16H20N3O3 (calculated molecular weight: 302.35 g/mol). The ortho-methoxy group may introduce steric hindrance, while the piperidine moiety contributes basicity, influencing solubility and membrane permeability .
Properties
IUPAC Name |
N'-[(2-methoxyphenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-20-9-7-13(8-10-20)11-18-16(21)17(22)19-12-14-5-3-4-6-15(14)23-2/h3-6,13H,7-12H2,1-2H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBQTRAZWZFLRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)C(=O)NCC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-methoxybenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide, with the molecular formula C15H22N4O2 and a molecular weight of 290.367 g/mol, is a compound of growing interest in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound features an oxalamide functional group, which is central to its biological activity. The presence of the methoxy group enhances lipophilicity, potentially influencing its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H22N4O2 |
| Molecular Weight | 290.367 g/mol |
| Solubility | Soluble in organic solvents |
| Functional Groups | Oxalamide |
Synthesis
The synthesis of this compound typically involves the following steps:
- Preparation of 2-Methoxybenzylamine : This is achieved through the reaction of 2-methoxybenzaldehyde with an appropriate amine.
- Formation of the Oxalamide : The intermediate is reacted with oxalyl chloride to form an oxalamide.
- Coupling with 1-Methylpiperidine : The final step involves reacting the oxalamide with 1-methylpiperidine to yield the target compound.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor or modulator in specific biochemical pathways.
Case Studies and Research Findings
Several studies have evaluated the biological effects of this compound:
- Enzyme Inhibition : Research indicates that this compound exhibits inhibitory effects on certain enzymes involved in metabolic pathways. For example, it has shown potential in inhibiting acetylcholinesterase, which could have implications for treating neurodegenerative diseases.
- Antimicrobial Activity : A study assessed the antimicrobial properties of this compound against various bacterial strains. Results demonstrated moderate antibacterial activity, suggesting potential applications in developing new antimicrobial agents.
- Cytotoxic Effects : In vitro assays have indicated that this compound may possess cytotoxic properties against cancer cell lines, warranting further investigation into its potential as an anticancer agent.
Data Table: Biological Activity Summary
| Study Type | Findings |
|---|---|
| Enzyme Inhibition | Inhibits acetylcholinesterase |
| Antimicrobial Activity | Moderate activity against select bacterial strains |
| Cytotoxic Effects | Potential cytotoxicity against cancer cell lines |
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
Structural Analogues
Key Comparative Analysis
Substituent Effects on Physicochemical Properties :
- Aromatic Substituents :
- The 2-methoxybenzyl group in the target compound is less lipophilic than 4-chlorophenyl (e.g., compound 13 in ) but more lipophilic than 3-methoxybenzyl (). The ortho substitution may reduce steric accessibility compared to para-substituted analogues.
Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (-OCH3) groups enhance solubility via hydrogen bonding, whereas chloro (-Cl) or fluoro (-F) groups increase lipophilicity and metabolic stability .
- Heterocyclic Substituents :
Biological Activity :
- Antiviral Activity : Compounds with thiazole-pyrrolidinyl substituents (e.g., ) show HIV entry inhibition (IC50 < 1 µM), but the target compound’s piperidine moiety may target different viral or host factors.
- Enzyme Inhibition : The 3-chloro-4-fluorophenyl analogue () inhibits stearoyl-CoA desaturase (SCD) with IC50 < 100 nM, suggesting that halogenated aromatic groups enhance enzyme binding.
Toxicological and Metabolic Profiles: S336 () has a No Observed Effect Level (NOEL) of 100 mg/kg/day, while structurally related oxalamides show minimal CYP450 inhibition (<50% at 10 µM) . The target compound’s methylpiperidine group may undergo CYP3A4-mediated metabolism, requiring separate toxicity studies.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N1-(2-methoxybenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide to improve stereochemical control and yield?
- Methodological Answer : Synthesis optimization involves multi-step protocols using coupling reagents like TBTU or EDCI with tertiary amines (e.g., TEA) to activate carboxylic acid intermediates. For example, oxalamide formation typically requires reacting an amine with oxalyl chloride derivatives under inert conditions. Purification via silica gel chromatography or recrystallization improves yields (35–55%) and reduces stereoisomer mixtures . Key parameters include reaction time (6–24 hours), temperature (room temperature to 50°C), and solvent selection (dichloromethane or dioxane).
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- LC-MS/APCI+ : Validates molecular weight (e.g., observed m/z 423.27 for related analogs) and detects impurities .
- ¹H/¹³C NMR : Assigns protons (e.g., δH 1.10–2.20 for piperidinyl methyl groups) and carbons, confirming regiochemistry and stereochemistry .
- HPLC : Assesses purity (>95%) and resolves isomers using C18 columns with acetonitrile/water gradients .
Q. How can researchers assess purity and identify common impurities in synthesized batches?
- Methodological Answer : Impurities like dimers (e.g., 23% dimer in ) or unreacted intermediates are detected via HPLC-UV/ELSD. Quantitation requires calibration with reference standards. LC-MS/MS identifies side products (e.g., dehalogenated byproducts in chlorophenyl analogs) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced antiviral activity?
- Methodological Answer : Modify substituents on the benzyl (e.g., methoxy vs. chloro) and piperidinyl groups (e.g., methyl vs. acetyl). Test analogs in HIV entry inhibition assays (IC₅₀ values) to correlate substituent hydrophobicity or hydrogen-bonding capacity with activity. For example, thiazole-containing analogs () show improved binding to viral targets like CD4 .
Q. What computational strategies predict target interactions, such as binding to HIV-1 gp120?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the CD4-binding site of gp120 (PDB: 2NXO). Focus on key residues (Asp368, Trp427) for hydrogen bonding and hydrophobic contacts. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (KD) .
Q. How can stereoisomer challenges during synthesis be addressed for improved reproducibility?
- Methodological Answer : Use chiral auxiliaries (e.g., tert-butyl carbamate) or asymmetric catalysis (e.g., Rhodium/PhthalaPhos in ) to control stereocenters. Chiral HPLC (Chiralpak AD-H column) resolves enantiomers, while NOESY NMR confirms spatial arrangements .
Q. What in vitro assays evaluate metabolic stability and cytochrome P450 interactions?
- Methodological Answer : Incubate the compound with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS/MS. CYP inhibition assays (e.g., CYP3A4 fluorogenic substrates) assess isoform-specific interactions. Related oxalamides ( ) show metabolic pathways involving O-demethylation and glucuronidation .
Q. How can researchers design bioassays to quantify antiviral potency against resistant HIV strains?
- Methodological Answer : Use pseudotyped virus assays with TZM-bl cells, measuring luminescence post-infection. Compare IC₅₀ values against wild-type vs. mutant gp120 (e.g., N276D). Synergy studies with existing entry inhibitors (e.g., BMS-626529) identify combinational benefits .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
